molecular formula C7H9N3O3 B2439828 N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide CAS No. 70454-41-0

N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide

Cat. No.: B2439828
CAS No.: 70454-41-0
M. Wt: 183.167
InChI Key: TVNDYUOHQBZJDS-UHFFFAOYSA-N
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Description

N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.17 g/mol It is characterized by the presence of a furan ring, a hydrazinecarbonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with hydrazine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired product through cyclization and amide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring, hydrazinecarbonyl group, and carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-10-6(11)4-9-7(12)5-2-1-3-13-5/h1-3H,4,8H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDYUOHQBZJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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